Polar Surface Area (PSA) Contrast: Tolboxane vs. Prazosin and Doxazosin as Predictors of Blood-Brain Barrier Penetration
Tolboxane exhibits a remarkably low computed polar surface area (PSA) of 18.46 Ų , which is significantly below the widely accepted threshold of <90 Ų for favorable central nervous system (CNS) penetration. In contrast, the alpha-1 selective blocker prazosin has a PSA of 107.68 Ų, and the alpha-1 blocker doxazosin has a PSA of 175.02 Ų [1]. This quantifiable difference, a reduction of approximately 83% compared to prazosin, indicates that Tolboxane is predicted to have substantially superior passive blood-brain barrier permeability relative to these standard alpha-blockers.
| Evidence Dimension | Topological Polar Surface Area (TPSA / PSA) |
|---|---|
| Target Compound Data | 18.46 Ų |
| Comparator Or Baseline | Prazosin: 107.68 Ų; Doxazosin: 175.02 Ų |
| Quantified Difference | Tolboxane PSA is 82.9% lower than prazosin and 89.5% lower than doxazosin. |
| Conditions | Computed TPSA values from standard cheminformatics prediction models (chemsrc.com and chem960.com databases). |
Why This Matters
For neuroscience researchers, this substantial PSA differential makes Tolboxane a superior starting point for investigating central alpha-adrenergic pharmacology or tranquilizer mechanisms, unlike prazosin or doxazosin, which are peripherally selective and poorly penetrate the CNS.
- [1] Hzbp.cn (Western Reagents). Doxazosin (≥99%). Available at: https://www.hzbp.cn/shop/864112.html View Source
